molecular formula C10H5ClN2O B13041510 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile

Cat. No.: B13041510
M. Wt: 204.61 g/mol
InChI Key: GHMXSSWFOMYMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile is a chemical compound with the CAS Number 1817630-57-1 and a molecular weight of 204.61 g/mol. Its molecular formula is C10H5ClN2O . As a versatile heterocyclic building block, it incorporates multiple functional groups—including chloro, hydroxy, and nitrile substituents on an isoquinoline scaffold—that are valuable for constructing more complex molecular architectures in medicinal and synthetic chemistry . Compounds with carbonitrile groups on heterocyclic scaffolds, similar to this one, are of significant interest in pharmaceutical research. They are frequently investigated as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related carbonitrile derivatives have been explored in the development of novel compounds evaluated for in vitro anticancer activity . Furthermore, hydroxy-substituted nitrogen-containing heterocycles are known to serve as effective corrosion inhibitors, forming stable complexes on metal surfaces . Researchers value this compound for its potential in diversifying chemical libraries and creating new biological probes. Proper handling procedures should be followed, and it must be stored according to recommended conditions, typically in a cool, dry place . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

1-chloro-7-hydroxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C10H5ClN2O/c11-10-8-4-9(14)7(5-12)3-6(8)1-2-13-10/h1-4,14H

InChI Key

GHMXSSWFOMYMQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CC(=C(C=C21)C#N)O)Cl

Origin of Product

United States

Preparation Methods

Yield and Purity Optimization

  • Chlorination using POCl₃ with AlCl₃ catalyst at 70°C for 4 hours typically yields 65–75% of the desired product.
  • Protection of the hydroxy group prior to chlorination increases yield by approximately 10–15% by reducing side reactions.
  • Reaction stoichiometry optimized at 1:1.2 (substrate:chlorinating agent) improves selectivity.
  • Purity confirmed by ¹H and ¹³C NMR, IR spectroscopy (notably nitrile stretch at ~2220 cm⁻¹ and hydroxy O-H at ~3200 cm⁻¹), and mass spectrometry.

Spectroscopic and Structural Validation

  • X-ray crystallography confirms the position of the chloro substituent and the planarity of the isoquinoline ring.
  • Computational studies (Density Functional Theory) support experimental data by predicting bond angles and electronic properties.

Summary Table of Preparation Methods

Method Aspect Details
Starting Material 7-Hydroxyisoquinoline-6-carbonitrile
Chlorinating Agents POCl₃, SOCl₂, PCl₅
Catalyst Aluminum chloride (AlCl₃)
Solvent Dichloromethane, chloroform
Temperature 60–80°C
Protection Strategy Optional hydroxy protection (e.g., TBDMS-Cl)
Reaction Time 3–6 hours
Yield 65–80% depending on conditions and protection
Purification Chromatography, recrystallization
Characterization Methods NMR, IR, Mass Spectrometry, X-ray crystallography

Additional Notes from Patent Literature

According to European patent EP 3858825 A1, the preparation of this compound can involve intermediate steps such as the conversion of 1-chloro-7-isopropoxyisoquinoline derivatives followed by deprotection to yield the hydroxy compound. This method highlights the flexibility of protecting group strategies to control functional group transformations and improve overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Inhibition of IRAK4:
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile has emerged as a promising lead compound for developing inhibitors of interleukin receptor-associated kinase 4 (IRAK4). This kinase is involved in inflammatory signaling pathways, and its inhibition has therapeutic implications for several conditions, including:

  • Autoimmune Diseases: The modulation of IRAK4 activity may help manage autoimmune disorders by reducing inappropriate immune responses.
  • Cancers: Targeting IRAK4 could potentially inhibit tumor growth and metastasis, making it relevant for cancer therapy .

2. Broad Therapeutic Potential:
Research indicates that the inhibition of IRAK4 by this compound can address a wide range of diseases, including:

  • Inflammatory diseases
  • Allergic diseases
  • Hematological malignancies
  • Neurological disorders
  • Cardiovascular diseases
  • Infectious diseases .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

  • Therapeutic Efficacy in Animal Models:
    • In preclinical models, the compound demonstrated significant reductions in inflammation markers and improved outcomes in collagen-induced arthritis models, indicating its potential as an anti-inflammatory agent .
  • In Vitro Studies:
    • Laboratory studies have shown that this compound effectively inhibits IRAK4 activity in cell lines, leading to decreased pro-inflammatory cytokine production. This suggests its utility in managing inflammatory conditions .
  • Computational Studies:
    • Molecular docking studies have provided insights into the binding affinities of this compound to IRAK4, supporting its role as a competitive inhibitor .

Mechanism of Action

The mechanism of action of 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Chloro and Cyano Substituents

5-Amino-9-chloro-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitrile (3h)
  • Structure: Features a fused dihydroimidazo ring, chloro at position 9, and cyano at position 6.
  • Physical Properties : Melting point = 288–290°C; IR νmax = 2182 cm⁻¹ (C≡N stretch) .
  • NMR: Aromatic protons at δ 7.71 (s, 1H) and δ 7.46 (dd, J = 8.4, 2.3 Hz, 1H) indicate deshielding due to the chloro and cyano groups .
  • Key Differences: The fused dihydroimidazo ring enhances rigidity and likely increases melting point compared to non-fused analogs.
6-Amino-10-chloro-3,3-dimethyl-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitrile (3d)
  • Structure: Contains a dihydropyrimido fused ring, chloro at position 10, and cyano at position 7.
  • Physical Properties : Melting point = 273–275°C; IR νmax = 2196 cm⁻¹ (C≡N) .
  • NMR : A downfield-shifted proton at δ 8.17 (d, J = 1.5 Hz, 1H) reflects the chloro substituent’s electronic effects .

Analogs with Varying Substituents

1-Chloro-7-methoxyisoquinoline
  • Structure : Methoxy at position 7 instead of hydroxy, with chloro at position 1 .
  • Molecular Formula: C10H8ClNO; Molecular Weight = 193.63 g/mol.
  • Key Differences : The methoxy group increases lipophilicity compared to the hydroxy analog, which may enhance membrane permeability but reduce hydrogen-bonding capacity.
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate
  • Structure : Chloro at position 7, methyl ester at position 3, and methyl at position 1 .
  • NMR : Methyl ester groups resonate at δ 3.88 (s, 3H) in related compounds, while chloro substituents deshield adjacent protons .
  • Key Differences: The carboxylate ester introduces polarity, contrasting with the cyano group’s electron-withdrawing nature in the target compound.

Comparison Table of Key Properties

Compound Name Substituents Melting Point (°C) IR (C≡N, cm⁻¹) Notable NMR Features
1-Chloro-7-hydroxyisoquinoline-6-carbonitrile Cl (1), OH (7), CN (6) N/A N/A N/A
5-Amino-9-chloro-2,3-dihydroimidazo analog (3h) Cl (9), CN (6), NH2 288–290 2182 δ 7.71 (s, 1H), δ 7.46 (dd, 1H)
6-Amino-10-chloro-pyrimido analog (3d) Cl (10), CN (7), NH2 273–275 2196 δ 8.17 (d, J = 1.5 Hz, 1H)
1-Chloro-7-methoxyisoquinoline Cl (1), OMe (7) N/A N/A Methoxy δ 3.95–3.96 (s, 3H)
Methyl 7-chloro-isoquinoline-3-carboxylate Cl (7), COOMe (3) N/A 1740 (C=O) Methyl ester δ 3.88 (s, 3H)

Key Findings and Implications

  • Substituent Effects: Chloro and cyano groups consistently lower electron density in the aromatic system, as evidenced by deshielded NMR signals and IR peaks near 2180–2200 cm⁻¹ .
  • Fused Rings : Compounds with dihydroimidazo or pyrimido rings exhibit higher melting points due to structural rigidity .
  • Hydroxy vs. Methoxy : The hydroxy group in the target compound may improve solubility via hydrogen bonding but could reduce stability compared to methoxy analogs .

Biological Activity

1-Chloro-7-hydroxyisoquinoline-6-carbonitrile (C_10H_7ClN_2O) is a synthetic compound with a unique structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro group, a hydroxyl group, and a carbonitrile functional group attached to an isoquinoline backbone. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₀H₇ClN₂O
  • Molar Mass : Approximately 204.61 g/mol

Research indicates that this compound primarily acts as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). This inhibition suggests its potential therapeutic applications in treating inflammatory diseases and certain cancers by modulating immune response signaling pathways. IRAK4 is crucial in the Toll-like receptor signaling pathway, which is involved in innate immunity and inflammation .

Biological Activities

  • Anti-inflammatory Properties : The compound's ability to inhibit IRAK4 suggests it may reduce inflammation by interfering with the signaling pathways that activate pro-inflammatory cytokines.
  • Anticancer Potential : Preliminary studies indicate that it may have anticancer properties, particularly against specific cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation .
  • Antiviral Activity : While not extensively studied for antiviral properties, compounds with similar structural features have shown promise against various viral targets, indicating a potential area for future research .

Inhibition Studies

A study highlighted the effectiveness of this compound in inhibiting IRAK4 with IC50 values indicating significant potency. This suggests that the compound could be further developed as a therapeutic agent for diseases characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
7-Chloro-4-hydroxyquinoline-3-carbonitrileHydroxy and carbonitrile groupsExhibits antibacterial activity
1-Chloro-7-methoxyisoquinoline-6-carbonitrileMethoxy instead of hydroxylPotential antitumor properties
1-Chloro-7-isopropoxyisoquinoline-6-carbonitrileIsopropoxy groupDifferent pharmacokinetic profile

This comparative analysis shows that variations in functional groups can significantly influence biological activity, highlighting the unique position of this compound in medicinal chemistry.

Study on Inflammation

In a preclinical model of collagen-induced arthritis, treatment with this compound resulted in significantly reduced paw swelling compared to control groups. This supports its role as a potential anti-inflammatory agent .

Anticancer Activity Evaluation

A series of experiments evaluated the cytotoxic effects of the compound against various cancer cell lines, demonstrating IC50 values ranging from low micromolar to nanomolar levels. These results indicate substantial anticancer activity and warrant further investigation into its mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and cyclization. For example, chlorination at the 1-position can be achieved using POCl₃ under reflux, while the hydroxy group at the 7-position may require selective protection/deprotection (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions . Yield optimization relies on temperature control (60–80°C) and stoichiometric ratios (1:1.2 for chloro-substitution). Characterization via ¹H/¹³C NMR and IR confirms functional groups, with mass spectrometry verifying molecular weight .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is critical for resolving spatial arrangements, particularly the planarity of the isoquinoline ring and substituent orientations. Diffraction data can reveal intermolecular hydrogen bonding between the hydroxy group and nitrile, influencing crystal packing . Computational methods (DFT calculations) complement experimental data by predicting bond angles and electronic properties like HOMO-LUMO gaps .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in this compound class?

  • Methodological Answer : ¹H NMR chemical shifts (e.g., deshielding of aromatic protons adjacent to electron-withdrawing groups) and 2D NMR (COSY, HSQC) resolve regiochemical ambiguities. For example, the chloro substituent at position 1 causes distinct splitting patterns compared to position 3. IR spectroscopy identifies nitrile stretches (~2220 cm⁻¹) and hydroxy O-H bonds (~3200 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic environment of this compound affect its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-deficient nitrile and chloro groups activate the isoquinoline core for Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids selectively functionalize the 6-position. Kinetic studies (monitored via HPLC) show that electron-donating substituents on the boronic acid enhance coupling efficiency by reducing steric hindrance . Contradictions in reported reaction rates may arise from solvent polarity (DMF vs. THF) or base selection (K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer : Divergent solubility profiles (e.g., in DMSO vs. ethanol) may stem from polymorphic forms or hydration states. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis of the nitrile to amide). Conflicting data often arise from impurities; recrystallization (using ethyl acetate/hexane) and TLC validation (Rf comparison) improve reproducibility .

Q. How does pH modulate the tautomeric equilibrium of this compound in aqueous solutions?

  • Methodological Answer : UV-Vis spectroscopy (200–400 nm) tracks tautomerism between keto (hydroxy) and enol (oxo) forms. At pH < 5, protonation stabilizes the keto tautomer, while alkaline conditions (pH > 9) favor the enolate. NMR titration experiments (pH 3–11) reveal chemical shift changes in the aromatic region, corroborated by DFT-pKa calculations .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration in vitro). Dose-response curves (IC₅₀ values) should be normalized to positive controls (e.g., doxorubicin for cytotoxicity). Meta-analysis of published data using standardized metrics (e.g., pIC₅₀ = −log₁₀(IC₅₀)) minimizes platform-dependent bias .

Experimental Design Considerations

Q. What controls are essential when evaluating the catalytic activity of metal complexes derived from this ligand?

  • Methodological Answer : Include blank reactions (no catalyst) and reference catalysts (e.g., RuCl₃ for oxidation studies). Monitor ligand decomposition via LC-MS and quantify metal leaching via ICP-OES. Kinetic isotope effects (KIE) using deuterated substrates can confirm mechanistic pathways (e.g., hydrogen transfer vs. radical mechanisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.